molecular formula C9H11NO B1396195 2-Methyl-2,3-dihydrobenzofuran-4-amine CAS No. 849148-79-4

2-Methyl-2,3-dihydrobenzofuran-4-amine

Cat. No. B1396195
M. Wt: 149.19 g/mol
InChI Key: YCUCQIAXBTUSFL-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydrobenzofuran-4-amine” is a chemical compound that belongs to the class of compounds known as 2,3-dihydrobenzofurans . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products of biological relevance . It has a molecular weight of 134.1751 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2,3-dihydrobenzofuran-4-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9 (8)10-7/h2-5,7H,6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-2,3-dihydrobenzofuran-4-amine” are not detailed in the retrieved papers, it is known that 2,3-dihydrobenzofurans can be involved in various chemical reactions .

Scientific Research Applications

Role in Breast Cancer Research

2-Methyl-2,3-dihydrobenzofuran-4-amine, as part of the broader class of heterocyclic amines (HAs), has been studied in relation to breast cancer. Experimental studies suggest that HAs found in cooked meats may contribute to DNA adducts in the mammary gland, potentially implicating these compounds as etiological agents in human breast cancer. This highlights the significance of dietary factors and their metabolic byproducts in the incidence of mammary gland cancer (Snyderwine, 1994).

Environmental Persistence and Impact

The environmental fate and behavior of compounds like 2-Methyl-2,3-dihydrobenzofuran-4-amine, particularly parabens (structurally related compounds), have been extensively reviewed. Despite their biodegradability, continuous introduction into the environment from consumer products results in their ubiquitous presence in surface water and sediments. This underscores the need for comprehensive studies on their stability, degradation pathways, and potential impact on ecosystems (Haman et al., 2015).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes, posing a significant challenge for wastewater treatment. Advanced oxidation processes (AOPs) show promise in effectively mineralizing nitrogen-containing compounds and improving overall treatment efficacy. Studies have emphasized the importance of optimizing conditions for these AOPs to effectively degrade compounds, including those related to 2-Methyl-2,3-dihydrobenzofuran-4-amine (Bhat & Gogate, 2021).

Amine-Functionalized Metal-Organic Frameworks

Amine-functionalized metal-organic frameworks (MOFs) present a promising field of research, especially for applications like CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks demonstrate significant potential not only in gas separation but also in catalysis, indicating a broader application spectrum for amine-functionalized compounds (Lin, Kong, & Chen, 2016).

Potential in Flavor Enhancement in Foods

Certain branched aldehydes, deriving from amino acids, are significant flavor compounds in various foods. Understanding the metabolic pathways for the formation and degradation of these compounds is crucial for controlling their levels, optimizing flavor, and potentially harnessing derivatives of compounds like 2-Methyl-2,3-dihydrobenzofuran-4-amine in the food industry (Smit, Engels, & Smit, 2009).

Renewable Feedstock for Nitrogen-Containing Derivatives

Explorations into using soybean oil, a renewable feedstock, to produce a range of nitrogen-containing derivatives, including those related to 2-Methyl-2,3-dihydrobenzofuran-4-amine, have shown promising industrial potential. This approach offers a pathway to valuable functionalized bio-based compounds, which can be applied in polymer chemistry and as surface-active agents (Biswas et al., 2008).

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . Therefore, future research could focus on further exploring the biological properties and potential applications of “2-Methyl-2,3-dihydrobenzofuran-4-amine”.

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUCQIAXBTUSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydrobenzofuran-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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